[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
642078-29-3 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6,10H2 |
InChI Key |
BDCAMWDLMRVNQN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C(S2)CCN.Cl.Cl |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CCN |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Biological Activity
[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride is a compound with potential pharmaceutical applications, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews its biological activity, highlighting key findings from various studies.
- Molecular Formula : C9H16Cl2N2S
- Molecular Weight : 225.21 g/mol
- CAS Number : 47000761
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that derivatives of benzothiazole exhibit significant antibacterial and antiproliferative properties through mechanisms such as enzyme inhibition and modulation of cellular pathways.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzothiazole moiety possess strong antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.008 µg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .
- The compound's structural features facilitate interactions with bacterial topoisomerases, crucial enzymes for DNA replication .
Neuropharmacological Effects
Benzothiazole derivatives are also explored for their neuroprotective effects:
- A study indicated that related compounds can enhance dopaminergic activity, making them potential candidates for treating Parkinson's disease .
- The compound's ability to cross the blood-brain barrier is under investigation, which could enhance its efficacy in neurological applications.
Study 1: Antibacterial Efficacy
In a comparative study involving various benzothiazole derivatives, this compound showed promising results:
- Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa
- Results : Demonstrated significant inhibition at concentrations lower than traditional antibiotics like ampicillin .
Study 2: Neuroprotective Potential
A neuropharmacological assessment revealed:
- Methodology : In vitro assays on neuronal cell lines treated with the compound.
- Findings : The compound exhibited reduced apoptosis and improved cell viability under oxidative stress conditions, suggesting protective effects against neurodegeneration .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H16Cl2N2S |
| Molecular Weight | 225.21 g/mol |
| CAS Number | 47000761 |
| Antibacterial MIC | 0.008 - 0.046 µg/mL |
| Neuroprotective Effect | Reduced apoptosis in neuronal cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
